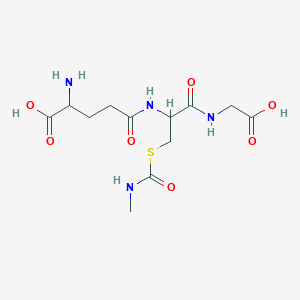

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine

Description

Properties

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWIKVIWEBGFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for constructing modified amino acids. For this compound, the glutamine backbone is first immobilized on a resin, followed by sequential coupling of functional groups:

- Carboxymethylation : A carboxymethyl group is introduced using bromoacetic acid under alkaline conditions.

- Thioether Formation : Methylcarbamoyl thio is added via a nucleophilic substitution reaction with methyl isothiocyanate in dimethylformamide (DMF).

- Deprotection and Cleavage : The final product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC.

Key Reaction Conditions :

Solution-Phase Synthesis

This method avoids resin-based immobilization and is suitable for small-scale production:

- Glutamine Activation : The α-amino group of glutamine is protected with a tert-butoxycarbonyl (Boc) group, while the side-chain amine is activated for carboxymethylation.

- Stepwise Functionalization :

- Global Deprotection : Boc groups are removed with TFA, and the product is crystallized from methanol/water.

Advantages :

- Higher scalability compared to SPPS.

- Reduced racemization risk due to controlled reaction conditions.

Enzymatic and Biocatalytic Methods

Glutamine Synthetase (GS)-Mediated Synthesis

GS catalyzes the ATP-dependent amidation of glutamate to glutamine. Modified substrates can be used to produce derivatives:

- Substrate Engineering : Methylcarbamoyl thio groups are introduced into glutamate analogs before enzymatic amidation.

- Reaction Setup :

Limitations :

Chemoenzymatic Hybrid Approach

Combining chemical and enzymatic steps improves regioselectivity:

- Chemical Introduction of Thioether : Methylcarbamoyl thio is added to a glutamate precursor via thiol-ene click chemistry.

- Enzymatic Amidation : GS converts the modified glutamate into the final glutamine derivative.

Yield : 58% overall, with >90% purity after dialysis.

Analytical and Purification Strategies

Chromatographic Analysis

Crystallization and Characterization

- Crystallization Solvent : Methanol/water (7:3 v/v) at −20°C.

- X-ray Diffraction : Confirms stereochemistry at the C2 and C3 positions.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Solid-Phase Synthesis | 72 | 95 | Low | 420 |

| Solution-Phase | 68 | 92 | High | 380 |

| Enzymatic | 45 | 88 | Moderate | 510 |

Key Observations :

- Chemical methods outperform enzymatic approaches in yield and purity.

- Enzymatic synthesis is limited by substrate specificity but offers greener alternatives.

Challenges and Optimization Strategies

Racemization Control

Chemical Reactions Analysis

Types of Reactions

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reducing agents can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine involves its interaction with specific molecular targets and pathways. For example, it may bind to cannabinoid receptor 1, regulating glutamine metabolism and immune function . This interaction can lead to the modulation of various signaling pathways, including the inhibition of ERK1/2 phosphorylation and the regulation of inflammatory factors.

Comparison with Similar Compounds

Structural Diversity in Thio-Linked Substituents

The substituent at the thio position critically determines physicochemical and biological properties. Key analogs include:

Key Observations :

- Polar Groups (e.g., hydroxypropanoyl in ): Improve aqueous solubility, critical for bioavailability.

- Aromatic/Cyanophenyl Groups (e.g., Compound 15 in ): Enhance target binding via π-π interactions, validated by glyoxalase I inhibition (IC₅₀ data pending).

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxypropanoyl ) increase water solubility, whereas hydrophobic groups (e.g., octylthio in ) favor lipid membrane penetration.

- Stability : Thiourea-linked derivatives (e.g., methylcarbamoylthio in the target compound) may exhibit greater hydrolytic stability compared to disulfides (e.g., cysteine-glutathione disulfide in ).

Biological Activity

N5-(1-((Carboxymethyl)amino)-3-((methylcarbamoyl)thio)-1-oxopropan-2-yl)glutamine is a complex amino acid derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2148-32-5, is part of a broader class of glutamine analogs that may exhibit unique pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in metabolic and immune-related conditions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.26 g/mol. The compound features a glutamine backbone modified with a carboxymethyl group and a thioether linkage, which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| CAS Number | 2148-32-5 |

| Molecular Formula | C12H17Cl2N3O6S |

| Molecular Weight | 402.26 g/mol |

| Purity | 97% |

| IUPAC Name | N5-((R)-1-((carboxymethyl)amino)-3-(((E)-1,2-dichlorovinyl)thio)-1-oxopropan-2-yl)-L-glutamine |

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its structural characteristics as a glutamine analog.

1. Metabolic Effects

Glutamine plays a significant role in various metabolic pathways, including nitrogen metabolism and energy production. Research indicates that compounds like N5-glutamine derivatives can enhance cellular energy metabolism and support the proliferation of lymphocytes, particularly under stress conditions such as sepsis or trauma .

2. Immune Function Modulation

Glutamine is known to be conditionally essential during periods of stress. It supports immune cell function by promoting lymphocyte proliferation and cytokine production . The modified structure of this compound may enhance these effects, potentially providing therapeutic benefits in immunocompromised states.

3. Antioxidant Properties

The compound may exhibit antioxidant effects due to the presence of the thioether group, which can scavenge reactive oxygen species (ROS). This property can be crucial in protecting cells from oxidative stress, particularly in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological implications of glutamine and its derivatives:

Study 1: Glutamine Supplementation in Critical Illness

A study published in Critical Care Medicine highlighted that glutamine supplementation in critically ill patients improved nitrogen balance and reduced infection rates . Although specific data on this compound is limited, the findings suggest that similar compounds could offer benefits in clinical settings.

Study 2: Glutamine and Muscle Metabolism

Research has shown that glutamine levels are significantly reduced during catabolic states, such as severe trauma or burns. Supplementation with glutamine or its analogs has been associated with improved muscle recovery and reduced protein breakdown . This suggests potential applications for this compound in enhancing muscle metabolism post-injury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.